N-(2-methylphenyl)benzenesulfonamide

Description

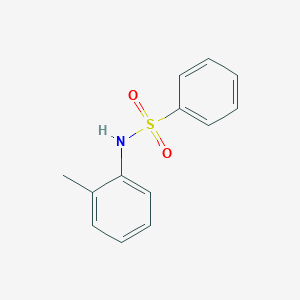

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(2-methylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-11-7-5-6-10-13(11)14-17(15,16)12-8-3-2-4-9-12/h2-10,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIZZAMCVUWYVCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90171591 | |

| Record name | Benzenesulfono-o-toluidide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18457-86-8 | |

| Record name | N-(2-Methylphenyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18457-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfono-o-toluidide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018457868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfono-o-toluidide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48376 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfono-o-toluidide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(o-tolyl)benzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.479 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZENESULFONO-O-TOLUIDIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AK3832XAM3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of N 2 Methylphenyl Benzenesulfonamide

Direct Synthesis Pathways for N-(2-methylphenyl)benzenesulfonamide

The most prevalent and direct method for synthesizing this compound involves the formation of a sulfonamide bond between an amine and a sulfonyl chloride.

Reaction of Sulfonyl Chlorides with Amines

The classical and most widely employed method for the synthesis of this compound is the reaction between benzenesulfonyl chloride and 2-methylaniline (o-toluidine). nih.govresearchgate.net This nucleophilic substitution reaction involves the attack of the amino group of 2-methylaniline on the electrophilic sulfur atom of benzenesulfonyl chloride, leading to the formation of the sulfonamide bond and the elimination of hydrogen chloride. researchgate.net

A typical laboratory-scale procedure involves treating benzenesulfonyl chloride with a stoichiometric amount of o-toluidine. nih.gov The reaction is often carried out in a suitable solvent and may be heated to ensure completion. nih.gov The hydrogen chloride generated during the reaction is typically neutralized by adding a base, such as pyridine, triethylamine, or an inorganic base like sodium carbonate. researchgate.netcbijournal.com One documented industrial synthesis involves the acylation of 2-aminotoluene with benzenesulfonyl chloride to produce this compound, which is then used as an intermediate in a multi-step process. prepchem.com

The general reaction is as follows:

C₆H₅SO₂Cl + CH₃C₆H₄NH₂ → C₆H₅SO₂NHC₆H₄CH₃ + HCl

This method is highly versatile and is a foundational technique in the synthesis of a wide array of sulfonamide-containing compounds. cbijournal.comnih.gov

Optimization of Reaction Conditions and Yields

The efficiency and yield of the sulfonylation reaction are highly dependent on the chosen reaction conditions. Key parameters that are often optimized include the solvent, the base used to scavenge HCl, the reaction temperature, and the duration.

For instance, the reaction can be performed by boiling the reactants for a short period, followed by cooling and precipitation of the product in ice-cold water. nih.gov The crude product is then typically purified by recrystallization from a solvent such as dilute ethanol to achieve high purity. nih.gov The use of bases like pyridine or triethylamine not only neutralizes the acid byproduct but can also catalyze the reaction. researchgate.netcbijournal.com Polymer-supported pyridine has also been utilized as a base, facilitating easier work-up and affording high yields. cbijournal.com

| Base | Solvent | Temperature | Reported Yield | Reference |

|---|---|---|---|---|

| - (neat) | Chloroform | Boiling | Not specified | nih.gov |

| Pyridine | Pyridine (neat) | 0 °C to RT | 90% (for N-phenylbenzenesulfonamide) | cbijournal.com |

| Polymer-supported pyridine | Dichloromethane | Not specified | 92% (for achiral aromatic sulfonamides) | cbijournal.com |

| Triethylamine (TEA) | THF | Ice bath to RT | 86% (for N-phenylbenzenesulfonamide) | cbijournal.com |

| Sodium Carbonate | Aqueous solution | RT | Not specified | cbijournal.com |

Synthetic Strategies for this compound Derivatives and Analogues

The structural framework of this compound allows for extensive modification at several positions, enabling the synthesis of a vast library of derivatives and analogues with tailored properties.

Modification of the Benzenesulfonamide (B165840) Moiety

The benzenesulfonyl portion of the molecule is a common site for modification. Introducing substituents onto this aromatic ring can significantly alter the electronic and steric properties of the compound. This is typically achieved by starting with a substituted benzenesulfonyl chloride. A wide variety of functional groups can be introduced, including alkyl, alkoxy, nitro, and halogen groups. nih.govmdpi.com

For example, 4-methylbenzenesulfonyl chloride is frequently used to synthesize N-aryl-4-methylbenzenesulfonamide derivatives. researchgate.netmdpi.com The synthesis of N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide demonstrates this approach, where 2-amino-5-bromoacetophenone is reacted with 4-methylbenzenesulfonyl chloride. mdpi.com Similarly, various substituted benzenesulfonyl chlorides have been reacted with amines to create libraries of compounds for biological screening. nih.gov

| Starting Sulfonyl Chloride | Resulting Derivative Class | Reference |

|---|---|---|

| 4-Methylbenzenesulfonyl chloride | N-(Aryl)-4-methylbenzenesulfonamides | researchgate.netmdpi.com |

| Substituted benzenesulfonyl chlorides (e.g., with NO₂, Cl) | N-(Aryl)-substituted-benzenesulfonamides | nih.gov |

| 4-Methoxybenzenesulfonyl chloride | N-(Aryl)-4-methoxybenzenesulfonamides | researchgate.net |

Substitution on the N-phenyl Ring

Functionalization of the N-phenyl ring (the o-tolyl group) provides another avenue for creating analogues. This can be accomplished either by starting with a pre-substituted aniline (B41778) derivative or by performing electrophilic aromatic substitution on the this compound molecule itself, although the latter can be complicated by the directing effects of the sulfonamide and methyl groups.

A common strategy is to begin with a substituted 2-methylaniline. For instance, the synthesis of N-(2-acetyl-4-bromophenyl)sulfonamides starts with 2-amino-5-bromoacetophenone. mdpi.com This pre-functionalized amine is then reacted with the desired sulfonyl chloride. mdpi.com This approach allows for precise control over the substitution pattern on the N-phenyl ring. Further transformations, such as Suzuki-Miyaura cross-coupling reactions, can be performed on these substituted derivatives to introduce even more complex moieties, like styryl groups. mdpi.com Alkyl substituents on the phenyl ring, whether in the ortho, meta, or para position, are generally well-tolerated in sulfonamide synthesis. mdpi.com

Incorporation of Heterocyclic Systems

The integration of heterocyclic rings is a powerful strategy for modifying the structure and potential activity of benzenesulfonamide derivatives. Heterocycles can be appended to or fused with the core structure.

One method involves using a heterocyclic amine as the starting material in the reaction with a benzenesulfonyl chloride. For example, thiophene-2-sulfonamide can undergo N-alkylation to introduce various groups. acs.org Another approach involves multi-step syntheses where the sulfonamide is constructed first, followed by the formation of a heterocyclic ring. For example, N-(4-azidophenyl)-4-methylbenzenesulfonamide can be synthesized and then undergo a cycloaddition reaction with an alkyne (like acetylacetone) to form a 1,2,3-triazole ring.

Researchers have also synthesized complex fused heterocyclic systems attached to a benzenesulfonamide moiety. In one study, 4-((3-arylthiazolo[3,4-d]isoxazol-5-yl)amino)benzenesulfonamide derivatives were prepared, demonstrating the possibility of incorporating elaborate, fused heterocyclic systems. researchgate.netnih.govrsc.org Similarly, N-(pyrimidin-2-yl)benzenesulfonamide (a derivative of the drug sulfadiazine) has been used as a scaffold to build further heterocyclic structures, such as imidazolidinone rings. researchgate.net

| Heterocycle Type | Synthetic Approach | Reference |

|---|---|---|

| Thiophene | Starting with thiophene-2-sulfonamide | acs.org |

| 1,2,3-Triazole | Cycloaddition reaction on an azido-sulfonamide precursor | |

| Thiazolo[3,4-d]isoxazole | Multi-step synthesis to build the fused heterocycle | researchgate.netnih.gov |

| Pyrimidine | Using sulfadiazine (a pyrimidinyl-sulfonamide) as a starting scaffold | researchgate.net |

| Indazole | Cyclization of a thioamide precursor | nih.gov |

Derivatization through Functional Group Transformations

The structure of this compound possesses several reactive sites that allow for a variety of functional group transformations. These include the acidic N-H proton of the sulfonamide group, the activated ortho-tolyl ring, and the unsubstituted benzenesulfonyl ring. Derivatization at these positions enables the synthesis of a diverse library of compounds with modified physicochemical and biological properties. Key transformations include electrophilic substitution on the aromatic rings and substitution at the sulfonamide nitrogen.

Electrophilic Aromatic Substitution: Nitration

The aromatic rings of this compound can undergo electrophilic substitution reactions. The directing effects of the substituents—the activating methyl group and the deactivating but ortho-, para-directing sulfonamide linkage—influence the position of substitution.

A notable transformation is the nitration of the aniline ring. Research on the direct nitration of aromatic sulfonamides has established efficient methods for this conversion. One such method employs a combination of sodium nitrite (NaNO₂) and potassium peroxymonosulfate (commercially known as Oxone) in nitromethane. This system provides a practical approach for introducing a nitro group onto the aromatic ring of sulfonamide derivatives rsc.org. While the specific nitration of this compound is part of a multi-step industrial synthesis, the general conditions involve treating the sulfonamide with a nitrating agent in a suitable solvent rsc.org. The resulting nitro-derivatives, such as 4-methyl-N-(2-nitrophenyl)benzenesulfonamide, are valuable intermediates for further functionalization nih.gov.

Substitution on the Sulfonamide Nitrogen: N-Alkylation

The proton on the sulfonamide nitrogen is acidic and can be removed by a base, allowing for nucleophilic substitution to form N-alkylated derivatives. Modern catalytic systems have been developed for the efficient N-alkylation of sulfonamides using alcohols as alkylating agents, which are considered green reagents.

One such approach utilizes a manganese-based pincer catalyst. This system facilitates the mono-N-alkylation of a wide range of aryl and alkyl sulfonamides with benzylic and primary aliphatic alcohols. The reaction proceeds via a "borrowing hydrogen" mechanism, offering high atom economy with excellent yields acs.org. Another advanced catalytic method employs a metal-ligand bifunctional ruthenium catalyst for the selective N-alkylation of aminobenzenesulfonamides with alcohols acs.org.

More classical methods involve the reaction of the sulfonamide with an alkyl halide in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF) manchester.ac.uk. These reactions provide a reliable route to N-substituted products.

Oxidation of the Methyl Group

The methyl group on the tolyl ring represents another site for functionalization through oxidation. While direct oxidation of the methyl group on this compound is not extensively documented in the provided sources, established methods for the oxidation of active methyl groups on aromatic rings are applicable. For instance, the use of selenium dioxide (SeO₂) in the presence of tert-butyl hydroperoxide is an effective method for converting activated methyl groups on N-heteroaromatic compounds into corresponding aldehydes or carboxylic acids semanticscholar.org. This method is known to be milder and more selective than using selenium dioxide alone, suggesting its potential for the controlled oxidation of the tolyl methyl group in the target compound.

The following table summarizes the functional group transformations applicable to this compound:

| Transformation | Functional Group | Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Nitration | Aniline Ring (C-H) | Sodium Nitrite (NaNO₂), Oxone | N-(2-methyl-nitrophenyl)benzenesulfonamide | rsc.org |

| N-Alkylation | Sulfonamide (N-H) | Alcohol, Mn(I) PNP pincer catalyst | N-alkyl-N-(2-methylphenyl)benzenesulfonamide | acs.org |

| N-Alkylation | Sulfonamide (N-H) | Alkyl Halide, K₂CO₃ | N-alkyl-N-(2-methylphenyl)benzenesulfonamide | manchester.ac.uk |

| Oxidation | Tolyl Methyl Group (C-H) | Selenium Dioxide (SeO₂), t-Butyl Hydroperoxide | N-(2-formylphenyl)benzenesulfonamide or N-(2-carboxyphenyl)benzenesulfonamide | semanticscholar.org |

Structural Characterization and Conformational Analysis of N 2 Methylphenyl Benzenesulfonamide

Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental in confirming the identity and elucidating the structural features of N-(2-methylphenyl)benzenesulfonamide by probing the interactions of the molecule with electromagnetic radiation.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. The purity of synthesized this compound has been confirmed by recording its infrared spectrum. nih.gov The key functional groups of the title compound give rise to distinct absorption bands in the IR spectrum.

The sulfonamide group (SO₂NH) is characterized by strong absorptions corresponding to the stretching vibrations of the S=O and N-H bonds. The asymmetric and symmetric stretching vibrations of the S=O group in sulfonamides typically appear in the ranges of 1370–1335 cm⁻¹ and 1180–1160 cm⁻¹, respectively. scielo.brresearchgate.net The N-H stretching vibration is generally observed in the region of 3300-3200 cm⁻¹. scielo.br Aromatic C-H stretching vibrations are expected to appear at wavenumbers above 3000 cm⁻¹. scispace.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | ~3261 scielo.br |

| C-H (Aromatic) | Stretching | >3000 scispace.com |

| S=O | Asymmetric Stretching | 1370–1335 scielo.brresearchgate.net |

| S=O | Symmetric Stretching | 1180–1160 scielo.brresearchgate.net |

| N-S | Stretching | 935–875 scispace.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the carbon-hydrogen framework of a molecule. The purity and structure of this compound have been verified by recording its NMR spectra. nih.govresearchgate.net

In the ¹H NMR spectrum, distinct signals are expected for the protons of the two different aromatic rings, the N-H proton, and the methyl group protons. The aromatic protons would typically appear as a complex multiplet in the region of 7.0–8.0 ppm. The single proton of the N-H group would likely appear as a broad singlet, with its chemical shift being concentration and solvent dependent. The methyl (CH₃) group protons attached to the phenyl ring would give rise to a singlet at approximately 2.1-2.4 ppm.

The ¹³C NMR spectrum would provide information on all the unique carbon atoms in the molecule. Signals for the aromatic carbons are expected in the range of 110–145 ppm. The carbon atom of the methyl group would resonate in the upfield region of the spectrum, typically around 20-22 ppm.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound is expected to be dominated by π-π* electronic transitions within the two aromatic rings. Substituted benzenes typically exhibit strong absorption bands in the UV region. For instance, the parent compound, benzenesulfonamide (B165840), displays absorption maxima at approximately 218 nm and 264 nm. sielc.com The presence of the substituted phenyl and methylphenyl groups in the title compound would be expected to influence the position and intensity of these absorption bands.

X-ray Crystallography and Solid-State Structure Elucidation

Single-crystal X-ray crystallography provides the most definitive information about the solid-state structure of a molecule, including precise bond lengths, bond angles, and conformational details.

Crystal Structure Determination of this compound

The crystal structure of this compound has been determined through single-crystal X-ray diffraction studies. nih.gov The compound crystallizes in the orthorhombic system with the space group P2₁2₁2₁. nih.gov The crystallographic data and details of the structure refinement are summarized in Table 2.

| Parameter | Value | Reference |

| Chemical Formula | C₁₃H₁₃NO₂S | nih.gov |

| Formula Weight | 247.30 | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | P2₁2₁2₁ | nih.gov |

| a (Å) | 6.4840 (6) | nih.gov |

| b (Å) | 8.6124 (8) | nih.gov |

| c (Å) | 21.915 (2) | nih.gov |

| V (ų) | 1223.8 (2) | nih.gov |

| Z | 4 | nih.gov |

| Temperature (K) | 299 (2) | nih.gov |

| Radiation | Mo Kα (λ = 0.71073 Å) | nih.gov |

| Density (calculated) (Mg m⁻³) | 1.342 | nih.gov |

| R[F² > 2σ(F²)] | 0.039 | nih.gov |

| wR(F²) | 0.106 | nih.gov |

Conformational Analysis of the Sulfonamide Linkage and Aromatic Rings

The solid-state structure reveals specific conformational features of the this compound molecule. nih.gov The two benzene (B151609) rings are not coplanar; instead, they are rotated relative to each other with a dihedral angle of 61.5 (1)°. nih.govresearchgate.net

The geometry around the sulfonamide linkage (SO₂-NH) is of particular interest. The conformations of the N-H and S=O bonds of the SO₂-NH-C group are trans to each other. nih.gov A key finding is that the conformation of the N-H bond is anti to the ortho-methyl group on the aniline (B41778) benzene ring. nih.govresearchgate.net This contrasts with the syn conformation observed in the related compound N-(2-chlorophenyl)benzenesulfonamide, highlighting the influence of the ortho-substituent on the solid-state conformation. nih.govresearchgate.net In the crystal structure, molecules are linked into chains by intermolecular N-H···O hydrogen bonds. nih.govresearchgate.net

Intermolecular Interactions and Hydrogen Bonding Networks in the Crystal Lattice

The crystal structure of this compound is stabilized by a network of intermolecular hydrogen bonds. nih.govresearchgate.net In the crystal lattice, molecules are linked into one-dimensional chains that run along the crystallographic a-axis. nih.govresearchgate.net This supramolecular arrangement is primarily directed by classical N—H⋯O hydrogen bonds. nih.gov The amide proton (H1N) of the sulfonamide group acts as a hydrogen bond donor, while one of the sulfonyl oxygen atoms (O1) serves as the acceptor. nih.gov This interaction creates a consistent and repeating pattern throughout the crystal. nih.govresearchgate.net

| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

|---|---|---|---|---|

| N1—H1N⋯O1 | 0.82 (3) | 2.11 (3) | 2.926 (3) | 178 (3) |

Table 1: Hydrogen-Bond Geometry for this compound. nih.gov (D = donor atom; A = acceptor atom)

This chain-like motif is a common feature in the crystal structures of related arylsulfonamides, though variations in substituent groups can lead to different packing arrangements, such as dimers or more complex networks. nih.govnih.gov

Impact of Substituents on Molecular Conformation and Crystal Packing

The introduction of substituents onto the aromatic rings of N-(aryl)benzenesulfonamides significantly influences both the conformation of individual molecules and their arrangement in the crystal lattice. A comparative analysis of this compound with its substituted analogues reveals key structural trends. nih.govnih.gov

A notable comparison is with N-(2-chlorophenyl)benzenesulfonamide. nih.gov In this compound, the conformation of the N—H bond is anti to the ortho-methyl group on the aniline ring. nih.govresearchgate.net In contrast, the N—H bond adopts a syn conformation relative to the ortho-chloro group in N-(2-chlorophenyl)benzenesulfonamide. nih.govresearchgate.net This difference in conformation also affects the relative orientation of the two benzene rings. The dihedral angle between the rings is 61.5 (1)° in the methyl-substituted compound, which is significantly larger than the 49.1 (1)° angle observed in its chloro-substituted counterpart. nih.govresearchgate.net

Further modifications, such as adding a methyl group to the benzenesulfonyl ring to form 4-methyl-N-(2-methylphenyl)benzenesulfonamide, also induce substantial conformational changes. nih.gov The C1—SO₂—NH—C7 torsion angle, which describes the twist around the S-N bond, is 72.0 (2)° in the parent compound but decreases to 60.0 (2)° in the 4-methyl derivative. nih.gov This substituent also reduces the dihedral angle between the aromatic rings to 49.7 (1)°. nih.gov The crystal packing is also altered; while this compound forms chains, the 4-methyl derivative packs as inversion dimers linked by pairs of N—H⋯O hydrogen bonds. nih.govnih.gov

Introducing a nitro group, as in N-(2-methylphenyl)-2-nitrobenzenesulfonamide, forces the N-H bond into a syn conformation relative to both the ortho-nitro and ortho-methyl groups. nih.gov This is similar to what is observed in N-(2-chlorophenyl)-2-nitrobenzenesulfonamide. nih.gov The dihedral angle between the rings in this nitro-substituted compound is 53.44 (14)°. nih.gov Its crystal packing consists of zigzag chains formed by intermolecular N—H⋯O(S) hydrogen bonds, alongside intramolecular hydrogen bonds that create S(7) motifs. nih.gov Another related compound, N-(2-methylphenyl)-4-nitrobenzenesulfonamide, exhibits a dihedral angle of 51.11 (10)° and forms inversion dimers through N—H⋯O(S) hydrogen bonds in the crystal. nih.gov

| Compound | N-H Conformation (relative to ortho-substituent on aniline ring) | Dihedral Angle Between Rings (°) | C—S—N—C Torsion Angle (°) | Crystal Packing Motif |

|---|---|---|---|---|

| This compound | anti | 61.5 (1) | 72.0 (2) | Chains |

| N-(2-chlorophenyl)benzenesulfonamide | syn | 49.1 (1) | - | - |

| 4-methyl-N-(2-methylphenyl)benzenesulfonamide | anti | 49.7 (1) | 60.0 (2) | Dimers |

| N-(2-methylphenyl)-2-nitrobenzenesulfonamide | syn | 53.44 (14) | 73.90 (26) | Zigzag Chains |

| N-(2-methylphenyl)-4-nitrobenzenesulfonamide | - | 51.11 (10) | - | Dimers |

Table 2: Comparison of Structural Parameters in this compound and its Derivatives. nih.govresearchgate.netnih.govnih.govnih.gov

These examples demonstrate that the nature and position of substituents are critical in determining the molecular conformation and the resulting supramolecular architecture in the solid state.

Computational and Theoretical Investigations of N 2 Methylphenyl Benzenesulfonamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular properties of compounds like N-(2-methylphenyl)benzenesulfonamide. For similar molecules, such as 4-Methyl-N-(2-methylphenyl)benzenesulfonamide, DFT calculations have been successfully carried out using methods like the B3LYP functional with a 6-31G(d,p) basis set. researchgate.net

Geometry optimization is a fundamental computational procedure that seeks to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, theoretical calculations aim to predict bond lengths, bond angles, and torsion angles. The accuracy of these predictions is often validated by comparing them with experimental data obtained from X-ray crystallography.

Experimental studies have determined the precise crystal structure of this compound. In its crystalline form, the molecule exhibits specific conformational features. The conformation of the N-H bond is reported to be anti to the ortho-methyl group on the aniline (B41778) ring. nih.govresearchgate.net A key structural parameter is the dihedral angle between the two benzene (B151609) rings, which has been experimentally determined to be 61.5 (1)°. nih.govresearchgate.netnih.gov Another important feature is the C—SO₂—NH—C torsion angle, which defines the molecule's bend at the sulfur atom and has been reported as 72.0 (2)°. nih.gov

Successful DFT calculations on related sulfonamides have shown that the predicted geometry can accurately reproduce such experimental structural parameters. researchgate.net This indicates that a similar computational approach for this compound would yield reliable predictions of its molecular geometry.

Table 1: Selected Experimental Structural Parameters for this compound

| Parameter | Experimental Value |

|---|---|

| Dihedral Angle (Benzene Rings) | 61.5 (1)° nih.govresearchgate.netnih.gov |

| C—SO₂—NH—C Torsion Angle | 72.0 (2)° nih.gov |

| N-H Bond Conformation | anti to the ortho-methyl group nih.govresearchgate.net |

Data sourced from X-ray crystallography studies.

Vibrational frequency analysis is a computational technique used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies, researchers can assign specific vibrational modes (stretching, bending, torsion) to the absorption bands observed in experimental spectra. researchgate.net

For related compounds like 4-Methyl-N-(2-methylphenyl)benzenesulfonamide, theoretical vibrational frequencies have been calculated using DFT methods. researchgate.net These calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, leading to a strong correlation with experimental IR data. researchgate.netresearchgate.net Such analysis confirms the optimized molecular structure and provides a detailed understanding of the molecule's vibrational properties. A similar investigation for this compound would allow for the theoretical assignment of its characteristic vibrational bands.

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical reactivity, stability, and spectroscopic properties. Computational methods provide essential tools for analyzing the distribution and energy of electrons within this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comscribd.com

The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO energy relates to the electron affinity and electrophilicity. youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. aip.org Computational studies on similar sulfonamides have determined these orbital energies and visualized their spatial distribution, identifying the likely sites for nucleophilic and electrophilic attack. researchgate.net

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure within a molecule. wisc.edu It examines charge transfer, hyperconjugative interactions, and delocalization of electron density by analyzing the interactions between filled donor orbitals and empty acceptor orbitals. researchgate.netwisc.edu

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites. nih.govmdpi.com The MEP map illustrates the electrostatic potential on the surface of the molecule, typically represented by a color-coded diagram.

Different colors indicate regions of varying potential:

Red/Yellow: Regions of negative potential, rich in electron density, indicating likely sites for electrophilic attack. These are often associated with electronegative atoms like oxygen or nitrogen. nih.govresearchgate.net

Blue: Regions of positive potential, electron-deficient, indicating likely sites for nucleophilic attack. nih.govresearchgate.net

For sulfonamides, MEP maps can identify the negative potential around the sulfonyl oxygen atoms and the positive potential near the amide hydrogen atom. researchgate.net This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which plays a significant role in the crystal structure of this compound. nih.govresearchgate.net

Prediction of Spectroscopic Properties (e.g., NLO properties)

Theoretical approaches, primarily based on Density Functional Theory (DFT), are widely employed to calculate the electronic and spectroscopic characteristics of molecules. These methods can predict properties such as dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β), which are crucial indicators of a material's NLO response. For instance, in studies of other benzenesulfonamide (B165840) derivatives, calculations are often performed using specific basis sets, such as 6-311++G(d,p), to obtain optimized molecular geometries and subsequently predict spectroscopic and NLO parameters.

The investigation of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of these computational studies. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) provides insights into the molecule's chemical reactivity, kinetic stability, and electronic transition properties. A smaller HOMO-LUMO gap is generally associated with higher molecular polarizability, which can contribute to a stronger NLO response.

Furthermore, Time-Dependent Density Functional Theory (TD-DFT) is utilized to predict electronic absorption spectra (UV-Vis spectra). By calculating the excitation energies and oscillator strengths of electronic transitions, researchers can identify the absorption wavelengths and understand the nature of the electronic transitions within the molecule. These transitions, particularly those involving significant charge transfer, are often linked to enhanced NLO properties.

Although detailed research findings and data tables for the NLO properties of this compound are not available, the following tables present a hypothetical structure for how such data would be presented based on computational studies of analogous compounds.

Table 1: Hypothetical Calculated NLO Properties of this compound

| Parameter | Calculated Value | Unit |

| Dipole Moment (μ) | Data not available | Debye |

| Mean Polarizability (α) | Data not available | esu |

| First-Order Hyperpolarizability (β) | Data not available | esu |

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

| Parameter | Energy (eV) |

| EHOMO | Data not available |

| ELUMO | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

Future computational investigations applying these well-established DFT and TD-DFT methodologies to this compound would be necessary to generate the specific data for these tables and provide a comprehensive understanding of its potential as a nonlinear optical material. Such studies would elucidate the relationship between its molecular structure and its spectroscopic and NLO properties.

Biological Activities and Pharmacological Investigations of N 2 Methylphenyl Benzenesulfonamide Derivatives

Antimicrobial Activity

Derivatives of N-(2-methylphenyl)benzenesulfonamide have demonstrated a broad spectrum of antimicrobial activities, including efficacy against various bacterial and fungal strains. These properties are often attributed to the core benzenesulfonamide (B165840) structure, which is a key pharmacophore in many antimicrobial agents.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Research has shown that this compound derivatives can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The effectiveness of these compounds is often influenced by the nature and position of substituents on the aromatic rings.

Several studies have synthesized and evaluated new series of benzenesulfonamide derivatives, revealing their potential as antibacterial agents. For instance, certain novel benzenesulfonamide derivatives have shown inhibitory effects against a panel of bacterial strains. Some compounds exhibited potent activity against both Gram-negative and Gram-positive bacteria. nih.gov The introduction of specific chemical moieties, such as thiazole, has been a strategy to enhance the antibacterial spectrum and potency. nih.gov

The antibacterial activity is typically quantified by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The table below summarizes the antibacterial activity of selected benzenesulfonamide derivatives against representative bacterial strains from various studies.

Table 1: Antibacterial Activity of Selected Benzenesulfonamide Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Isopropyl substituted N-(thiazol-2-yl)benzenesulfonamide | S. aureus | 3.9 | nih.gov |

| Isopropyl substituted N-(thiazol-2-yl)benzenesulfonamide | A. xylosoxidans | 3.9 | nih.gov |

| Amino substituted ethyl coumarin (B35378) benzenesulfonamide | E. coli | - | rsc.org |

Note: This table is illustrative and compiles data from various studies on benzenesulfonamide derivatives. The specific antibacterial activity can vary significantly based on the full chemical structure of the derivative.

Antifungal Activity

In addition to their antibacterial properties, derivatives of this compound have also been investigated for their antifungal potential. These compounds have shown activity against a range of fungal pathogens, including those affecting plants and humans.

A study on N-arylbenzenesulfonamides demonstrated that certain derivatives possess broad-spectrum antifungal activity against plant pathogenic fungi such as Pythium ultimum, Phytophthora capsici, Rhizoctonia solani, and Botrytis cinerea. nih.gov The 50% effective dose (ED50) for some of these compounds was in the range of 3-15 µg/mL. nih.gov Furthermore, selected derivatives showed significant in vivo fungicidal efficacy against wheat leaf rust and cabbage club root diseases. nih.gov Another study focused on the antifungal activity of novel arylsulfonamides against Candida species, revealing that some compounds exhibited fungistatic activity at concentrations ranging from 0.125 to 1 mg/mL. nih.gov

Mechanisms of Antimicrobial Action (e.g., Folic Acid Synthesis Inhibition, Anti-Biofilm Activity)

The antimicrobial effects of benzenesulfonamide derivatives are often attributed to their ability to interfere with essential microbial metabolic pathways. A primary mechanism of action for sulfonamides is the inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. nih.gov By acting as competitive inhibitors of the enzyme's natural substrate, para-aminobenzoic acid (PABA), these compounds disrupt the synthesis of folic acid, which is a vital precursor for the synthesis of nucleic acids and certain amino acids. This inhibition ultimately leads to a bacteriostatic effect, halting bacterial growth and replication. nih.gov

Recent research has also explored other mechanisms of antimicrobial action. For example, some benzenesulfonamide derivatives have been shown to possess anti-biofilm activity. rsc.org Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. Compounds that can inhibit biofilm formation or disrupt existing biofilms represent a promising strategy to combat chronic and persistent infections. Studies have shown that certain benzenesulfonamide derivatives can significantly inhibit biofilm formation by bacteria such as K. pneumoniae. rsc.org Another investigated mechanism involves the disruption of the bacterial cell membrane, leading to pore formation and subsequent leakage of cellular contents. nih.govresearchgate.net

Anticancer and Antiproliferative Activity

The quest for novel and effective anticancer agents has led to the exploration of various chemical scaffolds, including benzenesulfonamides. Derivatives of this compound have emerged as a promising class of compounds with significant antiproliferative and cytotoxic effects against a range of cancer cell lines.

In Vitro Cytotoxicity against Cancer Cell Lines

Numerous studies have demonstrated the in vitro cytotoxicity of this compound derivatives against various human cancer cell lines. The antiproliferative activity is often evaluated using assays such as the MTT assay, which measures the metabolic activity of cells and, consequently, their viability.

Novel series of benzenesulfonamide derivatives have been synthesized and screened for their anticancer activity. For instance, some derivatives have shown potent cytotoxic effects against breast cancer cell lines (e.g., MDA-MB-468, MCF-7), cervical cancer cells (HeLa), and colon cancer cells (HCT-116). nih.govmdpi.com The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, have been reported in the micromolar and even nanomolar range for some of the most active derivatives. rsc.orgmdpi.com The selectivity of these compounds for cancer cells over normal cells is a critical aspect of their therapeutic potential, and some derivatives have shown promising selectivity indices. mdpi.com

Table 2: In Vitro Cytotoxicity of Selected Benzenesulfonamide Derivatives against Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Novel Sulfonamide Derivative | MDA-MB-468 | < 30 | nih.gov |

| Novel Sulfonamide Derivative | MCF-7 | < 128 | nih.gov |

| Novel Sulfonamide Derivative | HeLa | < 360 | nih.gov |

| Benzenesulfonylguanidine Derivative 20 | HCT-116 | 12.8 (mean) | mdpi.com |

| Benzenesulfonylguanidine Derivative 24 | HCT-116 | 12.7 (mean) | mdpi.com |

| 4-thiazolone-based benzenesulfonamide 4e | MDA-MB-231 | 1.52 | rsc.org |

Note: This table presents a selection of data from different studies and is intended to be illustrative of the cytotoxic potential of benzenesulfonamide derivatives. IC50 values are highly dependent on the specific chemical structure and the cancer cell line tested.

Mechanisms of Action in Cancer Inhibition (e.g., Enzyme Inhibition, Cell Cycle Arrest, Apoptosis Induction, Tubulin Polymerization Inhibition)

The anticancer activity of this compound derivatives is underpinned by a variety of molecular mechanisms that disrupt cancer cell proliferation and survival.

A key target for many benzenesulfonamide-based anticancer agents is the family of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX. rsc.orgnih.gov CA IX is overexpressed in many types of solid tumors and plays a crucial role in regulating pH in the tumor microenvironment, which is essential for tumor cell survival and proliferation. scienceopen.com By selectively inhibiting CA IX, these compounds can disrupt the pH balance, leading to a reduction in tumor growth. nih.gov

In addition to enzyme inhibition, these derivatives can induce cell cycle arrest, a process that halts the progression of the cell cycle, thereby preventing cell division. Studies have shown that some benzenesulfonamide derivatives can cause an accumulation of cells in specific phases of the cell cycle, such as the G0-G1 and S phases. nih.gov

Another important mechanism is the induction of apoptosis, or programmed cell death. Cancer cells often have dysfunctional apoptotic pathways, allowing them to survive and proliferate uncontrollably. Benzenesulfonamide derivatives have been shown to trigger apoptosis in cancer cells, often through the activation of caspases, which are key executioner enzymes in the apoptotic cascade. nih.gov Some compounds have been observed to cause a decrease in the mitochondrial membrane potential, a hallmark of the intrinsic apoptotic pathway. mdpi.com

Furthermore, some benzenesulfonamide derivatives have been investigated for their ability to inhibit tubulin polymerization. Tubulin is a protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and are crucial for cell division. By interfering with tubulin polymerization, these compounds can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.

Antivascular Properties

Information regarding the specific antivascular or anti-angiogenic properties of this compound or its direct derivatives is not available in the reviewed scientific literature. While the broader class of benzenesulfonamides has been investigated for such activities, with some derivatives showing potential to inhibit the formation of new blood vessels, no studies explicitly detailing this effect for this compound could be identified. Research in this area has highlighted that certain substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamide derivatives exhibit anti-angiogenic effects. nih.gov However, these are structurally distinct from the subject compound.

Enzyme Inhibition Studies

Carbonic Anhydrase (CA) Inhibition (e.g., CA IX, CA XII Isoforms)

Derivatives of benzenesulfonamide are well-established inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes. google.com Inhibition of specific isoforms, particularly the tumor-associated CA IX and CA XII, is a significant area of anticancer research. google.com

The inhibitory action of benzenesulfonamides stems from the binding of the sulfonamide moiety to the zinc ion within the active site of the enzyme. researchgate.net The tail groups of these inhibitors play a crucial role in determining their affinity and selectivity for different CA isoforms by interacting with the hydrophobic and hydrophilic regions of the active site. nih.gov

Several studies have synthesized and evaluated benzenesulfonamide derivatives for their inhibitory activity against various human (h) CA isoforms. For instance, a series of benzenesulfonamides incorporating mono-, bi-, and tricyclic imide moieties demonstrated significant inhibition of hCA II, hCA IX, and hCA XII. plos.org In another study, benzenesulfonamide derivatives with pyrazole- and pyridazinecarboxamide moieties were found to be potent inhibitors of hCA I, II, IX, and XII, with some compounds showing isoform selectivity. google.com The inhibition constants (Ki) for some of these derivatives are in the nanomolar range, indicating high potency. google.complos.org

| Compound Type | Target Isoform | Inhibition Constant (Ki) | Reference |

| Benzenesulfonamides with imide moieties | hCA IX | 9.7 to 7766 nM | plos.org |

| Benzenesulfonamides with imide moieties | hCA XII | 14 to 316 nM | plos.org |

| Benzenesulfonamides with pyrazolecarboxamide moieties | hCA IX | Moderate to potent inhibition | google.com |

| Benzenesulfonamides with pyrazolecarboxamide moieties | hCA XII | 61.3 to 432.8 nM | google.com |

Acetylcholinesterase and Butyrylcholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for managing Alzheimer's disease. Research has explored the potential of benzenesulfonamide derivatives as inhibitors of these enzymes.

A study on N-(2-acetyl-4-(styryl)phenyl)sulfonamide derivatives, which share the sulfonamide core, revealed their inhibitory effects on both AChE and BChE. The introduction of a styryl group to the scaffold significantly enhanced the inhibitory activity against both enzymes. nih.gov For example, a derivative with a lipophilic 4-methoxystyryl group showed IC50 values of 4.3 µM for AChE and 5.6 µM for BChE. nih.gov Another derivative with a 5-(4-trifluorostyryl) substitution also exhibited significant activity against AChE (IC50 = 6.2 µM) and moderate activity against BChE (IC50 = 10.5 µM). nih.gov

| Derivative | Target Enzyme | IC50 Value (µM) | Reference |

| 5-(4-methoxystyryl)-2-(p-tolylsulfonamido)acetophenone | AChE | 4.3 ± 0.23 | nih.gov |

| 5-(4-methoxystyryl)-2-(p-tolylsulfonamido)acetophenone | BChE | 5.6 ± 0.24 | nih.gov |

| 5-(4-trifluoromethylstyryl)-2-(p-tolylsulfonamido)acetophenone | AChE | 6.2 ± 0.21 | nih.gov |

| 5-(4-trifluoromethylstyryl)-2-(p-tolylsulfonamido)acetophenone | BChE | 10.5 ± 0.47 | nih.gov |

Other Enzyme Targets and Inhibition Mechanisms

Beyond carbonic anhydrases and cholinesterases, benzenesulfonamide derivatives have been investigated as inhibitors of other enzymes with therapeutic relevance.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): This enzyme is involved in the conversion of inactive cortisone (B1669442) to active cortisol and is a target for the treatment of type 2 diabetes and obesity. mdpi.comresearchgate.net A series of benzenesulfonanilide derivatives were identified as potent 11β-HSD1 inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range (1.4 to 1.8 nM). nih.gov These findings suggest that the benzenesulfonamide scaffold can be optimized for potent and selective inhibition of 11β-HSD1. nih.gov

Polo-like kinase 4 (PLK4): PLK4 is a crucial regulator of cell mitosis, and its overexpression is linked to the progression of several cancers. A recent study identified a series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives as highly effective PLK4 inhibitors. One of the synthesized compounds demonstrated significant PLK4 inhibitory activity with an IC50 of 0.1 nM.

Antidiabetic and Hypoglycemic Activity

The sulfonamide moiety is a well-known pharmacophore in antidiabetic drugs, most notably in the sulfonylurea class. Research has extended to other benzenesulfonamide derivatives to explore their potential as hypoglycemic agents.

A study involving the synthesis of novel N-(4-phenylthiazol-2-yl)benzenesulfonamide derivatives demonstrated their in vivo antidiabetic activity in a streptozotocin-induced diabetic rat model. Several of these derivatives showed significant reductions in blood glucose levels when compared to a control group. The introduction of a 2,5-dichloro substitution on the phenyl sulfonyl group was found to enhance the antidiabetic activity.

In another study, N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives were synthesized and evaluated for their in vivo antidiabetic activity. Several of these compounds exhibited a significant lowering of plasma glucose levels in a non-insulin-dependent diabetes mellitus rat model.

| Compound Class | Animal Model | Key Finding | Reference |

| N-(4-phenylthiazol-2-yl)benzenesulfonamides | Streptozotocin-induced diabetic rats | Significant reduction in blood glucose | |

| N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides | Non-insulin-dependent diabetes mellitus rat model | Significant lowering of plasma glucose |

Antiviral Activity (e.g., Influenza Virus Hemagglutinin Protein Inhibition)

Benzenesulfonamide derivatives have emerged as a promising class of antiviral agents, particularly against the influenza virus. nih.gov Their mechanism of action often involves the inhibition of the viral hemagglutinin (HA) protein, which is essential for the virus's entry into host cells. nih.gov

Structural optimization of a salicylamide-based HA inhibitor led to the identification of cis-3-(5-hydroxy-1,3,3-trimethylcyclohexylmethylamino)benzenesulfonamide and its derivatives as potent anti-influenza agents. nih.gov One of the lead compounds and its 2-chloro analogue were effective in preventing the cytopathic effects of the influenza A/Weiss/43 strain (H1N1), with EC50 values of 210 nM and 86 nM, respectively. nih.gov These compounds are believed to inhibit viral fusion with the host endosome membrane by binding to and stabilizing the prefusion structure of HA. nih.gov

Anti-inflammatory Activity

Derivatives of benzenesulfonamide have been a significant focus of research for their anti-inflammatory properties. These compounds have been synthesized and evaluated in various models, demonstrating notable potential in mitigating inflammatory responses. The core mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).

In one study, a series of novel N-aryl substituted benzenesulfonamide derivatives were synthesized and tested for anti-inflammatory activity. researchgate.net These compounds were reported to show confirmed anti-inflammatory effects when compared against paracetamol as a standard drug. researchgate.net Another investigation focused on 2-pyrazoline (B94618) bearing benzenesulfonamide derivatives, which were tested in a carrageenan-induced rat paw edema model. nih.gov Two compounds from this series, 3k and 3l, were found to be more active than the standard drug celecoxib (B62257) at both 3 and 5 hours post-treatment. nih.gov Furthermore, compounds 3k, 3l, and 3m demonstrated inhibitory activity against both COX-1 and COX-2 enzymes at a concentration of 0.05 µM. nih.gov

A separate study on novel benzenesulfonamide derivatives of 5'-aminospirotriazolotriazine also reported strong anti-inflammatory activity in a rat model of carrageenan-induced paw edema. nih.govresearchgate.net At a dose of 200 mg/kg, compounds 1 and 3 showed maximum edema inhibition of 96.31% and 99.69% respectively, after four hours. nih.govresearchgate.net This was significantly higher than the 57.66% inhibition observed with the standard drug indomethacin. The mechanism of these compounds was linked to a significant reduction in pro-inflammatory cytokines (TNF-α, IL-1α, IL-1β, IL-6, CRP) and oxidative stress markers in paw tissue, alongside a reduction in COX-1 and COX-2 levels. nih.govmdpi.com

The anti-inflammatory potential is further supported by in vitro assays, such as the inhibition of heat-induced hemolysis of red blood cell (RBC) membranes, a common method to assess membrane stabilization and cytoprotective activity. mdpi.com In one study, synthesized compounds significantly inhibited RBC membrane hemolysis by up to 95.2%, comparable to the 94.5% inhibition by indomethacin. nih.govmdpi.com

| Compound Series | Assay/Model | Key Findings | Reference Compound | Source |

|---|---|---|---|---|

| 2-Pyrazoline bearing benzenesulfonamides (3k, 3l) | Carrageenan-induced rat paw edema | More active than reference drug at 3 and 5 hours. | Celecoxib | nih.gov |

| 5'-Aminospirotriazolotriazine derivatives (1, 3) | Carrageenan-induced rat paw edema | Showed 96.31% and 99.69% inhibition at 4 hours (200 mg/kg). | Indomethacin (57.66% inhibition) | nih.govresearchgate.net |

| 5'-Aminospirotriazolotriazine derivatives | In vitro RBC membrane stabilization | Up to 95.2% inhibition of heat-induced hemolysis. | Indomethacin (94.5% inhibition) | nih.govmdpi.com |

Antioxidant Activity

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidants, is implicated in various chronic inflammatory conditions. ijcce.ac.ir Benzenesulfonamide derivatives have been investigated for their ability to counteract this stress through various antioxidant mechanisms.

In a study reporting on new benzenesulfonamide derivatives bearing a carboxamide functionality, all tested compounds exhibited good antioxidant activity. ijcce.ac.ir Notably, compound 4e showed activity (IC50 0.3586 mg/mL) comparable to the standard, vitamin C (IC50 0.2090 mg/mL). ijcce.ac.ir Another research effort evaluated N-(2-acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives for their free radical scavenging potential using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and nitric oxide (NO) assays. mdpi.comresearchgate.net The styryl derivatives 3a and 3b demonstrated significant antioxidant activities in both DPPH (IC50 = 16.5 ± 0.31 and 13.9 ± 0.10 µM, respectively) and NO assays (IC50 = 9.6 ± 0.45 and 11.9 ± 0.31 µM, respectively). mdpi.com

Further research on novel benzene (B151609) sulfonamide-piperazine hybrid compounds also highlighted their antioxidant capacity through multiple assays, including FRAP (ferric reducing antioxidant power) and CUPRAC (cupric reducing antioxidant capacity). nih.gov Compound 4 from this series displayed higher antioxidant activity in the FRAP (IC50: 0.08 mM) and CUPRAC (IC50: 0.21 mM) assays than the reference standards. nih.gov The antioxidant properties are often evaluated using a battery of tests to understand the different mechanisms of action, such as scavenging of stable free radicals like DPPH and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) radical cation), or inhibition of lipid peroxidation. mdpi.comnih.govrrpharmacology.ru

| Compound Series/Derivative | Assay | IC50 Value | Reference Compound (IC50) | Source |

|---|---|---|---|---|

| Carboxamide-bearing benzenesulfonamide (4e) | DPPH | 0.3586 mg/mL | Vitamin C (0.2090 mg/mL) | ijcce.ac.ir |

| N-(2-acetyl-4-(styryl)phenyl)sulfonamide (3a) | DPPH | 16.5 ± 0.31 µM | Ascorbic acid (4.65 ± 0.13 µM) | mdpi.com |

| N-(2-acetyl-4-(styryl)phenyl)sulfonamide (3b) | DPPH | 13.9 ± 0.10 µM | Ascorbic acid (4.65 ± 0.13 µM) | mdpi.com |

| N-(2-acetyl-4-(styryl)phenyl)sulfonamide (3a) | NO Scavenging | 9.6 ± 0.45 µM | Ascorbic acid (6.23 ± 0.13 µM) | mdpi.com |

| N-(2-acetyl-4-(styryl)phenyl)sulfonamide (3b) | NO Scavenging | 11.9 ± 0.31 µM | Ascorbic acid (6.23 ± 0.13 µM) | mdpi.com |

| Benzene sulfonamide-piperazine hybrid (Compound 4) | FRAP | 0.08 mM | - | nih.gov |

| Benzene sulfonamide-piperazine hybrid (Compound 4) | CUPRAC | 0.21 mM | - | nih.gov |

Analgesic Activity

The analgesic potential of benzenesulfonamide derivatives has been explored, often in conjunction with their anti-inflammatory properties. Studies have shown that these compounds can alleviate pain in various animal models, suggesting their utility in pain management.

A study on N-(benzene sulfonyl)acetamide derivatives identified compounds with potent inhibitory activities against COX-2, 5-LOX, and TRPV1, which are key targets for anti-inflammatory and analgesic therapies. nih.gov Compound 9a from this series demonstrated the ability to ameliorate formalin-induced pain in vivo. nih.gov Another investigation focused on 4-Fluoro-N-(4-sulfamoylbenzyl) Benzene Sulfonamide (4-FBS), which was screened for antinociceptive activity using the tail immersion test in mice. nih.gov The compound showed a significant antinociceptive effect at doses of 20 and 40 mg/kg. nih.gov The study also suggested that the analgesic effect of 4-FBS might involve the serotonergic and opioidergic pathways, as its effects were reversed by antagonists for these systems. nih.gov

Furthermore, in a murine model of diabetic neuropathic pain, 4-FBS significantly reversed diabetes-induced hyperalgesia and allodynia. nih.gov Research into 2-aminomethylbenzimidazole derivatives, which can be conceptually related, also revealed high analgesic activity in the "acetic acid-induced writhing" model in mice, with effects comparable to the drug nimesulide. mdpi.com These findings underscore the potential of sulfonamide-based structures in the development of new analgesic agents.

Receptor Modulation (e.g., GPR139 Antagonism)

GPR139 is an orphan G-protein-coupled receptor (GPCR) that is expressed almost exclusively in the central nervous system and is implicated in the regulation of locomotor activity. nih.gov The identification of ligands for this receptor is crucial for understanding its function. Research has led to the discovery of surrogate agonists and antagonists for GPR139. nih.gov

Screening of small molecule libraries has successfully identified compounds that act as antagonists for GPR139. nih.gov For instance, compounds referred to as LP-471756 and LP-114958 have been reported as selective GPR139 antagonists. nih.gov Another study identified five small-molecule antagonists, including NCRW0005-F05, which represent four different chemical scaffolds. nih.gov These antagonists are valuable tools for probing the physiological and therapeutic potential of the GPR139 receptor, which has been suggested as a potential target for conditions like phenylketonuria due to its activation by high levels of the amino acid L-phenylalanine. nih.gov

Beyond GPR139, other sulfonamide derivatives have been shown to modulate different receptors. For example, a series of N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives were identified as novel antagonists of the human androgen receptor, targeting the activation function 2 (AF2) region. nih.gov Compound T1-12 from this series showed excellent AR antagonistic activity with an IC50 of 0.47 μM and was effective in inhibiting tumor growth in an in vivo xenograft model. nih.gov This demonstrates the versatility of the sulfonamide scaffold in targeting a range of receptors.

Other Reported Biological Activities (e.g., Phytotoxic Activity)

In addition to their pharmacological applications in human health, benzenesulfonamide derivatives have been investigated for other biological activities, including their effects on plants. Research has been conducted to evaluate the phytotoxic activity of various benzenesulfonamide derivatives, exploring their potential use in an agricultural context. amanote.com Specific studies have examined the structure-activity relationship of certain derivatives, such as N-(2,3-epoxypropyl)-N-(α-methylbenzyl)benzenesulfonamide, to understand how their chemical structure influences their phytotoxic effects. amanote.com Furthermore, related structures like N-(thiophen-2-yl) nicotinamide (B372718) derivatives have been designed and synthesized, showing promising fungicidal activity against cucumber downy mildew, indicating the potential for developing new agrochemicals from this class of compounds. mdpi.com

Structure Activity Relationship Sar Studies of N 2 Methylphenyl Benzenesulfonamide Analogues

Systematic Structural Modifications and Their Biological Impact

Systematic modification of the parent N-(2-methylphenyl)benzenesulfonamide scaffold has led to the discovery of analogues with a wide range of biological activities, including antitumor and anti-influenza properties. nih.govnih.gov Research has demonstrated that even minor alterations to the core structure can lead to significant changes in potency and efficacy.

One area of modification involves the introduction of substituents on both the aniline (B41778) and the benzene (B151609) rings of the benzenesulfonamide (B165840) core. For instance, the addition of a methyl group at the 4-position of the benzenesulfonamide ring, yielding 4-methyl-N-(2-methylphenyl)benzenesulfonamide, alters the molecule's conformation, which can subsequently influence its interaction with biological targets. Similarly, further substitutions on the aniline ring have been explored to probe the binding pockets of specific enzymes or receptors.

In a notable example of strategic modification, a series of 2-N-aryl-substituted benzenesulfonamidoacetamides were developed as tubulin polymerization inhibitors. nih.gov This involved attaching a substituted acetamide (B32628) group to the sulfonamide nitrogen. This modification led to compounds that induce cell-cycle arrest and apoptosis in cancer cells, with some derivatives showing impressive cytotoxicity against a panel of cancer cell lines. nih.gov Another study identified potent anti-influenza agents by optimizing a related series of compounds, resulting in cis-3-(5-hydroxy-1,3,3-trimethylcyclohexylmethylamino)benzenesulfonamide, which demonstrated the impact of adding a bulky, cyclic amine substituent. nih.gov

The table below summarizes key structural modifications and their observed biological consequences.

| Core Scaffold | Modification | Resulting Compound Example | Observed Biological Impact |

| Benzenesulfonamide | Addition of N-aryl acetamide side chain | N-heteroaryl-2-(4-methoxy-N-(3-(trifluoromethyl)phenyl)phenylsulfonamido)acetamide | Potent antimitotic agent; tubulin polymerization inhibitor. nih.gov |

| Benzenesulfonamide | Addition of a cyclic amine substituent | cis-3-(5-hydroxy-1,3,3-trimethylcyclohexylmethylamino)benzenesulfonamide | Potent anti-influenza agent; hemagglutinin inhibitor. nih.gov |

| Benzenesulfonamide | Addition of various benzylidene tails to a thiazolone-sulfonamide conjugate | 4-Thiazolone-based benzenesulfonamides | Selective inhibition of carbonic anhydrase IX, leading to anticancer and antimicrobial activity. rsc.org |

| Benzenesulfonamide | Addition of a 4-(2-amino-ethyl) group | 4-(2-amino-ethyl)-benzenesulfonamide | Demonstrated decreased perfusion pressure and coronary resistance in an isolated rat heart model. cerradopub.com.br |

These examples underscore the principle that systematic structural alteration is a powerful tool for modulating the biological profile of the this compound scaffold, enabling the development of compounds with tailored therapeutic activities.

Identification of Key Pharmacophoric Features

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the N-aryl benzenesulfonamide class of compounds, several key pharmacophoric features have been identified.

The sulfonamide moiety (-SO₂NH-) is a cornerstone of the pharmacophore. It is a crucial hydrogen-bonding motif, capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the sulfonyl oxygens). scispace.com This dual capacity allows for robust interactions with amino acid residues in the active sites of target proteins, such as kinases and carbonic anhydrases. researchgate.net The tetrahedral geometry of the sulfur atom also provides a specific three-dimensional orientation for these interactions.

Further analysis of successful analogues reveals other important features:

A hydrophobic region: Often occupied by the aryl rings and any alkyl or other nonpolar substituents. scispace.com

A hydrogen bond donor site: Primarily the sulfonamide N-H group. scispace.com

Hydrogen bond acceptor sites: The sulfonyl oxygens are prominent acceptors. scispace.com

For example, in a pharmacophore model developed for 5-HT₇ receptor ligands based on a sulfonamide scaffold, the key overlapping features included two hydrophobic/aromatic regions, a hydrogen bond donor, and a large hydrophobic region. scispace.com The strategic placement of substituents that enhance these interactions is a guiding principle in the design of new, more potent this compound analogues.

Influence of Substituent Position and Electronic Properties on Activity

The position and electronic nature (electron-donating or electron-withdrawing) of substituents on the aromatic rings profoundly impact the biological activity of this compound analogues. fiveable.mevedantu.com These factors can alter the molecule's conformation, electron density distribution, and physicochemical properties, thereby affecting its binding affinity and efficacy.

Substituents can also direct the formation of specific intermolecular interactions. For instance, in a series of anti-influenza compounds, aniline analogues with 3-Cl and 3-CF₃ substitutions demonstrated much better antiviral potencies, highlighting the importance of substitution at the meta position for that specific target. nih.gov

Electronic Effects: The electronic properties of substituents modify the electron density of the aromatic rings, which can strengthen or weaken interactions with the biological target. libretexts.org

Electron-Donating Groups (EDGs) , such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃), increase the electron density of the aromatic ring, making it a better nucleophile and potentially enhancing π-π stacking or cation-π interactions. vedantu.com

Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or trifluoromethyl (-CF₃), decrease the ring's electron density. lumenlearning.com This can be advantageous for forming interactions with electron-rich pockets in a target protein or for altering the pKa of the sulfonamide N-H, which can affect hydrogen bonding strength. nih.gov

In studies of benzenesulfonamide-based inhibitors, the addition of electron-withdrawing fluorine or chlorine atoms led to a 3- to 5-fold increase in inhibitory potency, whereas the addition of EDGs like methyl or methoxy groups generally reduced activity. nih.gov

The following table illustrates how different substituents affect key structural parameters of the benzenesulfonamide scaffold.

| Compound | Substituent(s) | Dihedral Angle Between Rings | C-S-N-C Torsion Angle |

| This compound | 2-methyl (on aniline ring) | 61.5° | 72.0° |

| 4-methyl-N-(2-methylphenyl)benzenesulfonamide | 2-methyl (on aniline ring), 4-methyl (on benzene ring) | 49.7° | 60.0° |

| N-(2-chlorophenyl)benzenesulfonamide | 2-chloro (on aniline ring) | 49.1° | Not specified |

This data demonstrates that both the nature and position of substituents directly modulate the three-dimensional structure of the molecule, which is a fundamental determinant of its biological activity.

Chirality and Stereochemical Effects on Biological Potency

Chirality, the property of a molecule being non-superimposable on its mirror image, is a critical factor in drug design and biological activity. Biological systems, including enzymes and receptors, are inherently chiral, being composed of L-amino acids and D-sugars. Consequently, they often interact differently with the two mirror-image forms (enantiomers) of a chiral drug.

While the parent this compound is achiral, the introduction of a chiral center into its analogues can have profound effects on their biological potency. The two enantiomers of a chiral drug should be considered as two distinct chemical entities, as they can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties.

One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable effects. The differential activity arises from the fact that only one enantiomer may be able to achieve a precise three-point attachment or optimal steric fit with its chiral biological target. The other enantiomer, being a mirror image, may be unable to bind effectively to the same site.

For example, if a chiral center were introduced via a substituent on the this compound scaffold, one would anticipate that the resulting (R)- and (S)-enantiomers would display different levels of biological activity. The enantiomer that presents the key pharmacophoric features—the sulfonamide hydrogen-bond donors/acceptors and the aromatic rings—in the correct spatial orientation for optimal interaction with the chiral binding site will exhibit higher potency. This stereoselectivity is a fundamental principle in medicinal chemistry, and the development of single-enantiomer drugs is often pursued to improve therapeutic indices and simplify pharmacological profiles.

Mechanistic Insights into the Biological Actions of N 2 Methylphenyl Benzenesulfonamide

Molecular Targets and Binding Interactions

While direct molecular targets for N-(2-methylphenyl)benzenesulfonamide have not been explicitly identified, the benzenesulfonamide (B165840) scaffold is a well-established pharmacophore known to interact with several key biological macromolecules. The binding interactions are largely dictated by the sulfonamide group and the nature of the aryl substituents.

One of the most prominent targets for benzenesulfonamide derivatives is the enzyme carbonic anhydrase (CA) . Primary sulfonamides are known to be potent inhibitors of various CA isoforms. nih.gov The inhibitory mechanism involves the coordination of the sulfonamide group's nitrogen atom to the zinc ion (Zn²⁺) located in the active site of the enzyme. nih.gov The benzene (B151609) ring of the benzenesulfonamide moiety typically engages in van der Waals interactions with hydrophobic residues within the active site cavity, such as Gln92, Val121, Phe131, Leu198, and Thr200 in CA II. nih.gov Substituents on the phenyl ring can form additional interactions, influencing both the affinity and selectivity of the inhibitor for different CA isoforms. nih.gov Although this compound is a secondary sulfonamide, its potential to interact with CA isoforms cannot be entirely ruled out without specific enzymatic assays.

Another class of enzymes that may serve as potential targets are kinases . For instance, certain N-(1H-indazol-6-yl)benzenesulfonamide derivatives have been developed as potent inhibitors of Polo-like kinase 4 (PLK4), a key regulator of cell mitosis. nih.gov In these instances, the benzenesulfonamide fragment occupies a hydrophobic pocket near the DFG (Asp-Phe-Gly) motif of the kinase domain. nih.gov

The structural characteristics of this compound, specifically the presence of two benzene rings, allow for potential π-π stacking and hydrophobic interactions with various protein targets. The conformation of the molecule, including the dihedral angle between the two benzene rings, which is 61.5°, and the presence of hydrogen bond donors (N-H) and acceptors (S=O), are critical determinants of its binding capabilities. nih.govresearchgate.net Molecules in the crystal structure are linked into chains by N—H⋯O hydrogen bonds. nih.govresearchgate.net

Table 1: Potential Molecular Targets for Benzenesulfonamide Derivatives

| Target Class | Specific Example | Potential Interaction |

|---|---|---|

| Enzymes | Carbonic Anhydrases (e.g., CA II) | Coordination of sulfonamide to active site zinc ion; van der Waals and hydrophobic interactions. nih.gov |

| Kinases (e.g., PLK4) | Occupation of hydrophobic pockets. nih.gov |

Elucidation of Cellular Pathways Modulated by the Compound

Given the absence of specific studies on this compound, the cellular pathways it might modulate can be inferred from the activities of related compounds.

Benzenesulfonamide derivatives have been shown to modulate pathways involved in oxidative stress response . For example, a series of 1,4-bis(arylsulfonamido)benzene-N,N'-diacetic acids were identified as inhibitors of the Keap1-Nrf2 protein-protein interaction. nih.gov By inhibiting this interaction, these compounds can lead to the activation of the Nrf2 transcription factor, which in turn upregulates the expression of antioxidant and detoxification genes. nih.gov This suggests a potential role for such compounds in cellular defense against oxidative stress.

In the context of cancer , various sulfonamide-containing compounds have been investigated for their ability to interfere with cell proliferation and survival pathways. As mentioned, PLK4 inhibitors can disrupt mitosis and induce cell death in cancer cells. nih.gov

Furthermore, some benzenesulfonamide derivatives have been found to possess anti-inflammatory properties . researchgate.netnih.gov While the exact pathways were not fully elucidated in the provided abstracts, anti-inflammatory effects are often mediated through the modulation of signaling cascades involving cytokines and inflammatory mediators.

Investigating Specific Biochemical Processes Affected

The biochemical processes affected by benzenesulfonamide derivatives are directly linked to their molecular targets.

pH Regulation and Ion Transport: As inhibitors of carbonic anhydrase, benzenesulfonamides can affect processes where this enzyme plays a crucial role, such as pH homeostasis, CO₂ transport, and the secretion of electrolytes.